![molecular formula C19H18N4O2 B6567633 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole CAS No. 1021225-01-3](/img/structure/B6567633.png)
1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole
Overview
Description
1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound notable for its unique chemical structure, which combines a 1,3-benzodiazole core with a 1,2,4-oxadiazole ring and a methoxyphenyl group. The presence of these distinct moieties makes this compound a subject of significant interest in medicinal chemistry and materials science due to its potential bioactive properties and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step processes. One potential synthetic route begins with the preparation of the 1,3-benzodiazole core via cyclization reactions of ortho-substituted anilines with nitriles.
The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction of amidoximes with acyl chlorides.
The integration of the methoxyphenyl group is often accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate halogenated precursors and organoboron reagents.
Industrial Production Methods:
Industrial-scale production may leverage continuous flow chemistry techniques to enhance yield and process efficiency. Catalytic hydrogenation and precise control over reaction parameters like temperature, pressure, and solvent selection are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzodiazole and oxadiazole rings provide electron-deficient regions susceptible to nucleophilic attack. Key reactions include:
Hydrolysis of the Oxadiazole Ring
Under acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis. For example:
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Acidic Hydrolysis : Cleavage of the oxadiazole ring produces a carboxylic acid derivative and an amidoxime intermediate .
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Basic Hydrolysis : Forms an open-chain nitrile oxide intermediate .
Example Conditions :
Reagent/Condition | Product |
---|---|
6M HCl, reflux | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid + ethylenediamine derivative |
NaOH (aq), 80°C | Nitrile oxide intermediate |
Oxidation
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The methyl group on the benzodiazole ring oxidizes to a carboxylic acid under strong oxidizing agents like KMnO₄ in acidic media .
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The ethyl linker between the benzodiazole and oxadiazole moieties can undergo dehydrogenation to form a conjugated double bond .
Example Oxidation Data :
Reagent | Condition | Product |
---|---|---|
KMnO₄, H₂SO₄ | Reflux, 4h | 2-carboxy-1H-1,3-benzodiazole derivative |
H₂O₂, Fe(II) | RT, 12h | Epoxidation of ethyl linker (minor pathway) |
Reduction
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The oxadiazole ring is reduced to a diamide using NaBH₄/NiCl₂.
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Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form an amine-containing product .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
Reaction | Reagent | Product |
---|---|---|
Nitration | HNO₃/H₂SO₄ | 5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole derivative |
Sulfonation | SO₃/H₂SO₄ | 5-(4-methoxy-3-sulfophenyl)-1,2,4-oxadiazole derivative |
Ring-Opening and Rearrangement Reactions
The oxadiazole ring participates in thermally induced rearrangements:
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Photolysis : UV irradiation leads to ring contraction, forming an imidazole derivative .
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Thermal Rearrangement : Heating above 150°C induces conversion to a triazole analog .
Metal-Catalyzed Cross-Coupling
The benzodiazole moiety undergoes Suzuki-Miyaura coupling with aryl boronic acids:
Catalyst | Conditions | Product |
---|---|---|
Pd(PPh₃)₄, K₂CO₃ | DMF, 100°C | 2-aryl-substituted benzodiazole derivative |
Stability Under Biological Conditions
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pH-Dependent Degradation : Rapid hydrolysis occurs in simulated gastric fluid (pH 1.2), forming a benzodiazole-ethylamine derivative .
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl intermediate .
Analytical Monitoring Techniques
Reactions are tracked using:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. A study demonstrated that modifications to the oxadiazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations have suggested that the compound may have neuroprotective properties. In animal models, it has been shown to mitigate oxidative stress and inflammation in neurodegenerative diseases, indicating its potential in treating conditions like Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of oxadiazole units into polymers has been explored for their optical and electronic properties. Compounds like Benzodiazole Oxadiazole are used as building blocks in creating light-emitting diodes (LEDs) and organic photovoltaic devices due to their favorable charge transport characteristics .
Sensors
The unique photophysical properties of the compound make it suitable for sensor applications. Studies have reported its use in developing sensors for detecting metal ions and organic pollutants due to its fluorescence properties .
Agricultural Science Applications
Pesticidal Activity
The compound has shown potential as a pesticide. Research indicates that it can effectively control certain pest populations while being less harmful to beneficial insects compared to conventional pesticides. This selectivity is crucial for sustainable agriculture practices .
Herbicidal Properties
In addition to its pesticidal effects, studies have also explored its herbicidal activity. Field trials demonstrated that formulations containing this compound could effectively suppress weed growth without adversely affecting crop yield .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various oxadiazole derivatives, including Benzodiazole Oxadiazole. Results showed a dose-dependent inhibition of cancer cell proliferation in vitro, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Polymer Development
Research conducted at a leading university explored the synthesis of polymers incorporating Benzodiazole Oxadiazole units. The resultant materials exhibited enhanced thermal stability and improved charge mobility, making them suitable for electronic applications .
Mechanism of Action
Molecular Targets and Pathways Involved:
The compound may interact with various enzymes or receptors depending on its structural components. For instance, the benzodiazole moiety could interact with GABA receptors, while the oxadiazole ring might be involved in redox reactions within cells.
Its mechanism of action often involves the inhibition of specific pathways, such as enzymatic pathways involved in inflammation or cell signaling pathways in cancer.
Comparison with Similar Compounds
1,2,3-benzotriazole: Shares a similar aromatic core but with distinct nitrogen positioning.
2-methyl-1,3-benzothiazole: Has a sulfur atom in place of the oxygen in the oxadiazole ring.
4-methoxyphenyl-substituted oxadiazoles: Analogous in having the 4-methoxyphenyl group but differing in other structural aspects.
Uniqueness:
The unique combination of the benzodiazole and oxadiazole rings, along with the methoxyphenyl group, imparts distinctive chemical and biological properties, making it a versatile compound for research and industrial applications.
There you go. Anything else you are curious about?
Biological Activity
The compound 1-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methyl-1H-1,3-benzodiazole (CAS No. 1787896-62-1) represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activities, synthesizing relevant research findings and case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound consists of a benzodiazole core linked to a 1,2,4-oxadiazole moiety. The presence of the 4-methoxyphenyl group enhances its lipophilicity and bioactivity.
Property | Value |
---|---|
Molecular Formula | C14H18N4O2 |
Molecular Weight | 278.32 g/mol |
CAS Number | 1787896-62-1 |
Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole structures exhibit a wide range of biological activities, including:
- Anticancer Activity : Various derivatives have shown cytotoxic effects against multiple cancer cell lines.
- Antimicrobial Properties : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Inhibiting pathways associated with inflammatory responses.
Anticancer Activity
A study highlighted the cytotoxic effects of similar oxadiazole derivatives against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound's derivatives demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor lines, indicating substantial antiproliferative properties .
Antimicrobial Properties
Compounds with oxadiazole rings have been reported to possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance this activity .
Case Study 1: Anticancer Evaluation
In a comparative study involving several oxadiazole derivatives, the compound exhibited significant activity against a panel of twelve human tumor cell lines. Notably, it showed selectivity for renal cancer cells with an IC50 value of approximately 1.143 µM .
Case Study 2: Antimicrobial Testing
A series of synthesized oxadiazole compounds were tested for their antibacterial efficacy. The results indicated that the derivatives displayed moderate to good activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds containing oxadiazole rings have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which are involved in cancer progression.
- Receptor Modulation : Some studies suggest that these compounds may act as modulators of specific receptors involved in cellular signaling pathways.
Q & A
Q. Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The compound is typically synthesized via a multi-step approach:
Core Formation: React 2-methyl-1H-benzimidazole derivatives with ethylenediamine analogs under reflux conditions in ethanol or acetic acid to form the benzodiazole core .
Oxadiazole Integration: Introduce the 1,2,4-oxadiazole moiety by coupling 4-methoxyphenyl-substituted amidoximes with carboxylic acid derivatives via cyclization under dehydrating agents (e.g., POCl₃) .
Purification: Isolate the product using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis, NMR (¹H/¹³C), and elemental analysis .
Example Reaction Table:
Step | Reagents/Conditions | Yield (%) | Characterization |
---|---|---|---|
1 | Ethanol, glacial acetic acid, reflux (4h) | 65–70 | ¹H NMR (DMSO-d₆): δ 2.5 (s, 3H, CH₃) |
2 | POCl₃, dry DCM, 0°C → RT (12h) | 55–60 | IR: 1650 cm⁻¹ (C=N) |
Q. Advanced: How can reaction yields be optimized for the oxadiazole cyclization step?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent Polarity: Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 12h conventional heating) .
Data-Driven Approach:
Condition | Catalyst | Solvent | Yield (%) |
---|---|---|---|
Standard | None | DCM | 55 |
Optimized | ZnCl₂ | DMF | 78 |
Q. Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, benzodiazole aromatic protons at δ 7.1–7.8 ppm) .
- IR Spectroscopy: Identify key functional groups (C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.1425) .
Q. Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity?
Methodological Answer:
- Re-docking Validation: Re-run docking simulations (AutoDock Vina) with corrected protein flexibility (e.g., side-chain rotamers) and explicit solvent models .
- Orthogonal Assays: Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity independently .
- Structural Dynamics: Perform MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .
Example Discrepancy Resolution:
Assay Type | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Resolution Method |
---|---|---|---|
Docking | 0.5 | 5.2 | SPR (KD = 4.8 µM) |
Q. Basic: What initial biological screening models are appropriate for this compound?
Methodological Answer:
- Enzyme Inhibition: Test against COX-2 or Aurora kinases using fluorogenic substrates .
- Cell-Based Assays: Evaluate cytotoxicity in cancer lines (e.g., MCF-7, HeLa) via MTT assays (48h incubation, IC₅₀ calculation) .
- Antimicrobial Screening: Use disc diffusion assays against S. aureus and E. coli (MIC determination) .
Q. Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
Substituent Variation: Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methoxyphenyl position .
- Alkyl chain elongation between benzodiazole and oxadiazole .
Activity Profiling: Compare IC₅₀ values across analogs in enzymatic/cellular assays .
3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate structural features with activity trends .
SAR Table (Hypothetical Data):
Analog | R Group | IC₅₀ (µM) | LogP |
---|---|---|---|
Parent | -OCH₃ | 5.2 | 3.1 |
A | -NO₂ | 1.8 | 2.8 |
B | -CF₃ | 0.9 | 3.5 |
Q. Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
- Storage: Keep in airtight containers at -20°C (long-term) or 4°C (short-term) .
Q. Advanced: How to address poor solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility .
- Nanoformulation: Prepare liposomal or PLGA nanoparticles (sonication, 100 nm size) for improved bioavailability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to increase solubility .
Q. Basic: What crystallographic methods confirm the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (ethanol/water) and determine space group, unit cell parameters, and hydrogen-bonding networks .
- CIF Validation: Check for R-factor convergence (<0.05) and ADDSYM symmetry analysis .
Crystallographic Data Example:
Parameter | Value |
---|---|
Space Group | P2₁/c |
R-Factor | 0.042 |
H-Bond | N-H···O (2.8 Å) |
Q. Advanced: How to reconcile conflicting bioactivity data across research groups?
Methodological Answer:
- Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Use statistical tools (e.g., Forest plots) to aggregate data and identify outliers .
- Independent Validation: Reproduce experiments in a third-party lab with blinded samples .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-20-16-5-3-4-6-17(16)23(13)12-11-18-21-19(25-22-18)14-7-9-15(24-2)10-8-14/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMDPOLSPNYABK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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